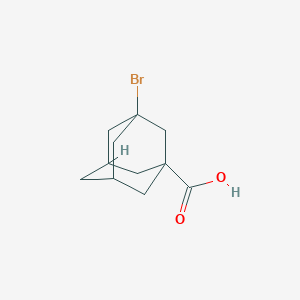

3-ブロモアダマンタン-1-カルボン酸

概要

説明

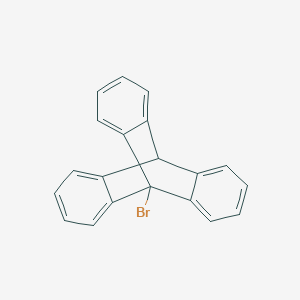

3-Bromoadamantane-1-carboxylic acid (3-BAC) is an organic compound with a molecular formula C10H15BrO2. It is a colorless solid, soluble in organic solvents and insoluble in water. 3-BAC has been studied extensively due to its potential applications in organic synthesis, as a catalyst or intermediate in the production of pharmaceuticals, and as a biological agent. The synthesis of 3-BAC is a relatively simple process, and it has been used in a variety of scientific research applications.

科学的研究の応用

有機合成

3-ブロモアダマンタン-1-カルボン酸: は、有機合成における貴重な構成要素です。 その臭素原子は他の基と置換することができ、より複雑な分子を構築するための汎用性の高い試薬となります . 例えば、ヘック反応を受けて1,2-二置換アルケンを生成することができ、これらは有機化学における重要な中間体です .

ナノテクノロジー

ナノテクノロジーでは、3-ブロモアダマンタン-1-カルボン酸のようなカルボン酸は、金属ナノ粒子やカーボンナノ構造体の分散と組み込みを促進するための表面改質剤として使用されます . この改質は、電子、光学、および医療用途のための特定の特性を持つ高度な材料の開発に不可欠です。

医薬品用途

アダマンタン構造は、その生物活性のためにいくつかの医薬品に存在することが知られています。3-ブロモアダマンタン-1-カルボン酸は、アダマンチル誘導体を合成するために使用することができ、これらは強力なMDR(多剤耐性)逆転剤としての可能性を秘めています . これは、癌治療における薬剤耐性を克服するために重要となる可能性があります。

高分子化学

3-ブロモアダマンタン-1-カルボン酸: は、高分子化学においてモノマーまたは架橋剤として役立つことができます。 高分子への組み込みは、熱安定性と機械的特性を向上させることができ、高性能材料に適しています .

高エネルギー燃料

アダマンタン誘導体は、その高密度と安定性のために、高エネルギー燃料への使用が検討されています。3-ブロモアダマンタン-1-カルボン酸は、このような燃料を合成するための前駆体となる可能性があり、より効率的で強力なエネルギー源の開発に貢献する可能性があります .

熱安定性油

アダマンタン誘導体の熱安定性により、それらは熱安定性油の合成に理想的な候補となっています。 これらの油は、分解することなく高温に耐えることができ、極端な条件下で動作する産業用途に不可欠です .

Safety and Hazards

将来の方向性

While specific future directions for 3-Bromoadamantane-1-carboxylic acid are not mentioned in the retrieved sources, it is known that diamondoids, which include adamantane derivatives, have potential applications in fields such as organocatalysis, polymers, molecular electronics, and mechanics .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of 3-Bromoadamantane-1-carboxylic acid .

作用機序

Target of Action

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

The wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups, is a key feature of adamantane derivatives .

Pharmacokinetics

The compound’s molecular weight is 25914 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

The compound is a solid and is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

特性

IUPAC Name |

3-bromoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDQBVINJIMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944422 | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-08-0 | |

| Record name | 3-Bromo-1-adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

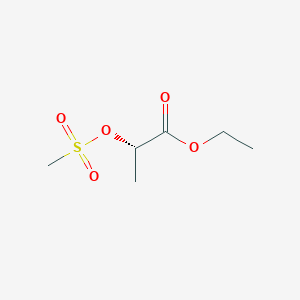

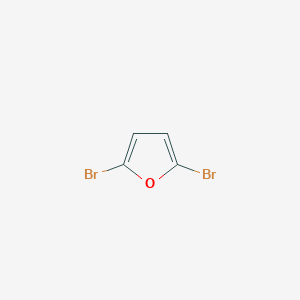

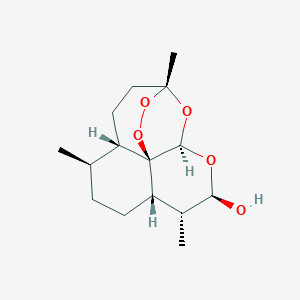

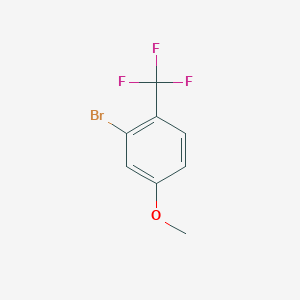

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

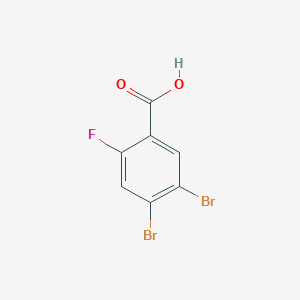

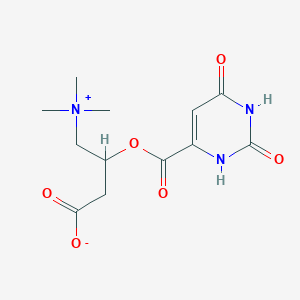

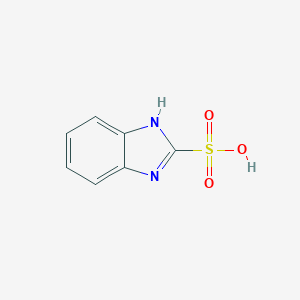

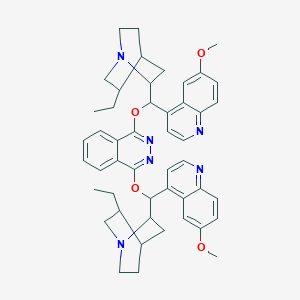

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。